molecular formula C14H16N2O2 B2528698 N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide CAS No. 2196076-12-5

N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide

Cat. No.: B2528698
CAS No.: 2196076-12-5
M. Wt: 244.294
InChI Key: MJYBBCMEZCSCLS-UHFFFAOYSA-N
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Description

N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Properties

IUPAC Name

N-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-13(17)15-12-6-3-5-11(9-12)10-16-8-4-7-14(16)18/h2-3,5-6,9H,1,4,7-8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYBBCMEZCSCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide typically involves the formation of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 3-(2-oxopyrrolidin-1-yl)methylphenylamine with acryloyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and potentially continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can affect various pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide
  • N-[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide

Uniqueness

N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and a propenamide group. This combination allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

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